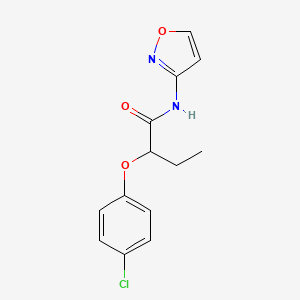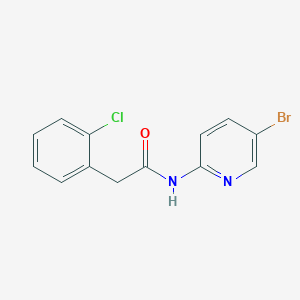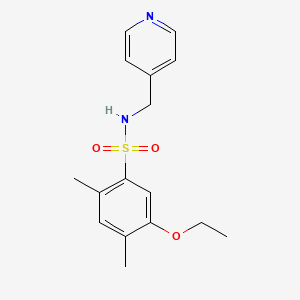
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are important in the regulation of cell volume, ion homeostasis, and cell proliferation.
作用机制
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate selectively inhibits VRACs by blocking the chloride ion transport through these channels. VRACs are composed of two subunits, LRRC8A and LRRC8D, and 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to interact with the LRRC8A subunit to inhibit chloride ion transport. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate does not affect other ion channels or transporters, making it a specific inhibitor of VRACs.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion homeostasis. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used to study the role of VRACs in cancer cell proliferation and apoptosis, as well as in neuronal cell swelling during ischemia.
实验室实验的优点和局限性
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has several advantages as a research tool, including its selectivity for VRACs, its dose-dependent inhibition of chloride ion transport, and its ability to modulate cellular processes such as cell proliferation and apoptosis. However, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions. Researchers must carefully consider these limitations when designing experiments using 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate.
未来方向
There are several future directions for research involving 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate, including the development of more potent and selective VRAC inhibitors, the investigation of the role of VRACs in various disease states, and the exploration of the potential therapeutic applications of VRAC inhibitors. Additionally, the development of new methods for synthesizing and purifying 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate may further improve its utility as a research tool. Overall, 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has great potential as a valuable tool for studying the role of VRACs in various cellular processes and disease states.
合成方法
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenyl isocyanate with 2,3-dihydro-1H-inden-5-ol in the presence of a base. The resulting product is then treated with a carbamate reagent to yield 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate. The purity and yield of 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been used in various scientific research studies as a selective inhibitor of VRACs. VRACs play a crucial role in the regulation of cell volume, ion homeostasis, and cell proliferation, and their dysregulation has been implicated in various diseases, including cancer, epilepsy, and ischemia. 2,3-dihydro-1H-inden-5-yl (3,4-dichlorophenyl)carbamate has been shown to inhibit VRACs in a dose-dependent manner, making it a valuable tool for studying the role of VRACs in various cellular processes.
属性
IUPAC Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(9-15(14)18)19-16(20)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKOUDDAYNMNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dichlorophenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)

![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)



![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)